

In-Depth Technical Guide: Spectroscopic Data of 1-(Carboxymethyl)cyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Carboxycyclohexaneacetic acid*

Cat. No.: *B195815*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(carboxymethyl)cyclohexane-1-carboxylic acid, a molecule of significant interest in pharmaceutical research, particularly as it is recognized as a related compound to the drug Gabapentin. This document compiles available spectroscopic information, presents it in a structured format, and outlines the general experimental protocols for acquiring such data.

Introduction

1-(Carboxymethyl)cyclohexane-1-carboxylic acid (CAS No. 67950-95-2), also known as Gabapentin Related Compound E, is a dicarboxylic acid featuring a cyclohexane ring.^{[1][2][3]} Its structure presents a unique spectroscopic fingerprint that is crucial for its identification, characterization, and quantification in various analytical settings, including quality control of pharmaceuticals and metabolic studies. This guide serves as a core reference for researchers working with this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-(carboxymethyl)cyclohexane-1-carboxylic acid, based on available information and predictive models for signals where experimental data is not publicly available.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	2H	2 x -COOH
~2.3-2.6	Singlet	2H	-CH ₂ -COOH
~1.2-1.8	Multiplet	10H	Cyclohexane ring protons

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~175-180	2 x -COOH
~40-45	-CH ₂ -COOH
~35-40	Quaternary C (cyclohexane)
~20-35	Cyclohexane ring carbons

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid dimer)
~2930, ~2860	Medium	C-H stretch (aliphatic)
~1700	Strong	C=O stretch (carboxylic acid dimer)
~1450	Medium	C-H bend (CH ₂)
~1200-1300	Medium	C-O stretch
~900	Broad	O-H bend (out-of-plane)

Table 3: Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
186.0892	[M] ⁺	Molecular Ion
141.09	High	[M - COOH] ⁺
123	Moderate	[M - COOH - H ₂ O] ⁺
97	Moderate	[Cyclohexyl-C=O] ⁺
55	High	[C ₄ H ₇] ⁺

Note: The mass spectrometry data is based on available information from mzCloud and PubChem.^[4]^[5] Fragmentation patterns can vary based on the ionization technique used.

Experimental Protocols

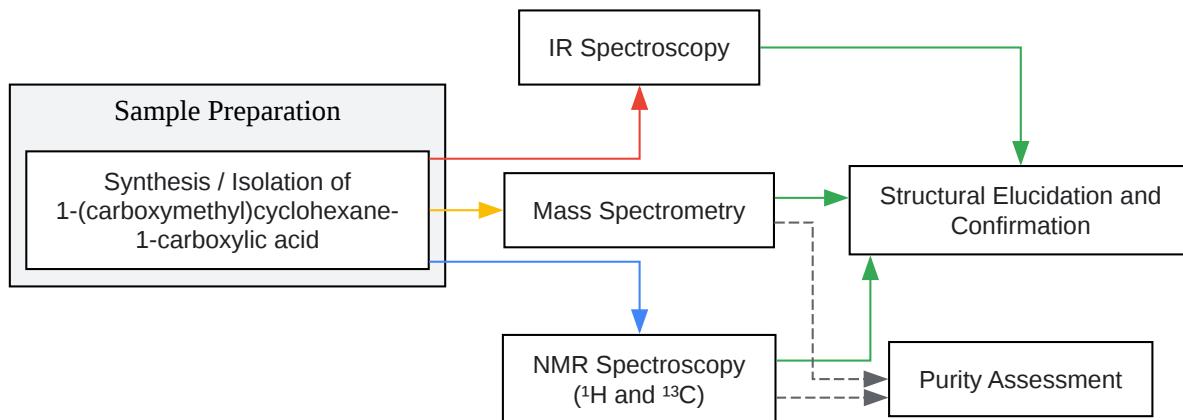
Detailed experimental protocols for the acquisition of spectroscopic data for 1-(carboxymethyl)cyclohexane-1-carboxylic acid are not widely published. However, the following sections outline generalized and established methodologies for the spectroscopic analysis of dicarboxylic acids of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of 1-(carboxymethyl)cyclohexane-1-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The choice of solvent can influence the chemical shift of the acidic protons.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Integrate the signals to determine the relative number of protons.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Set the spectral width to cover the expected range (typically 0-200 ppm).
 - A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:


- Record a background spectrum of the empty sample compartment or the clean ATR crystal.
- Place the prepared sample in the spectrometer and record the sample spectrum.
- The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction and Ionization:
 - Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the carboxylic acid groups (e.g., by silylation or esterification) may be necessary to increase volatility for GC analysis. The sample is then injected into the GC, separated, and introduced into the mass spectrometer. Electron Ionization (EI) is a common ionization technique for GC-MS.
 - Liquid Chromatography-Mass Spectrometry (LC-MS): The compound can be dissolved in a suitable solvent and introduced into the mass spectrometer via an LC system. Electrospray Ionization (ESI) is a common ionization technique for LC-MS, and the data presented in Table 3 was likely obtained using this method.[5]
- Mass Analysis: A variety of mass analyzers can be used, such as Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 1-(carboxymethyl)cyclohexane-1-carboxylic acid.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of 1-(carboxymethyl)cyclohexane-1-carboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5.imimg.com [5.imimg.com]
- 2. Gabapentin EP Impurity E | 67950-95-2 | SynZeal [synzeal.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. biosynth.com [biosynth.com]
- 5. 1-Carboxycyclohexaneacetic acid | C9H14O4 | CID 260003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Spectroscopic Data of 1-(Carboxymethyl)cyclohexane-1-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b195815#spectroscopic-data-of-1-carboxymethyl-cyclohexane-1-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com